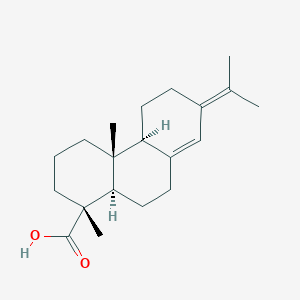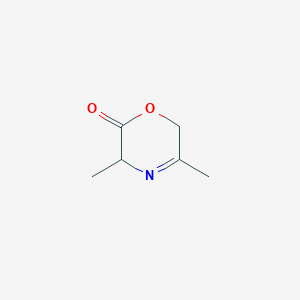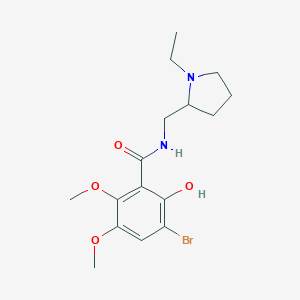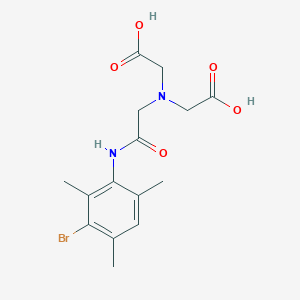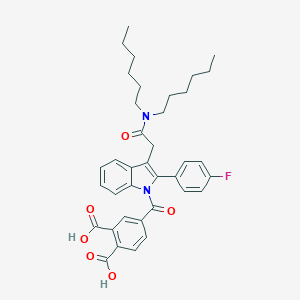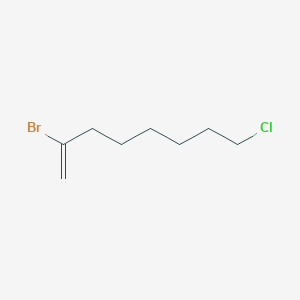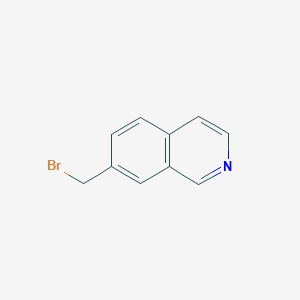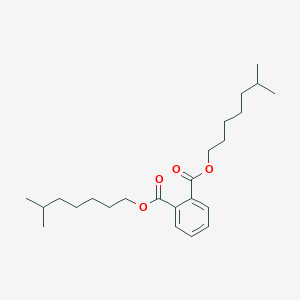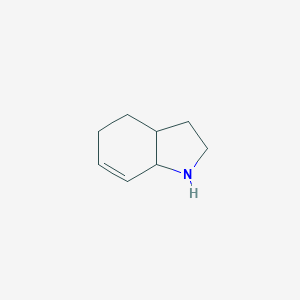
2,3,3a,4,5,7a-Hexahydroindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3a,4,5,7a-Hexahydroindole is a bicyclic organic compound with a molecular formula of C8H13N. It is an important intermediate in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and natural products. The unique structure of 2,3,3a,4,5,7a-Hexahydroindole makes it an attractive target for chemical synthesis and biological studies.
Mécanisme D'action
The mechanism of action of 2,3,3a,4,5,7a-Hexahydroindole is not fully understood. However, it is believed to act on various receptors in the central nervous system, leading to changes in neurotransmitter levels and subsequent changes in behavior and mood. It has also been shown to modulate the activity of ion channels, leading to changes in neuronal excitability.
Effets Biochimiques Et Physiologiques
2,3,3a,4,5,7a-Hexahydroindole has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, induce apoptosis, and inhibit angiogenesis. It has also been shown to have anti-inflammatory effects and to reduce pain in animal models of inflammation. In addition, it has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,3,3a,4,5,7a-Hexahydroindole in lab experiments include its relatively simple synthesis method, its wide range of biological activities, and its potential therapeutic applications. However, there are also limitations to its use, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are many future directions for research on 2,3,3a,4,5,7a-Hexahydroindole. One area of research is the development of new synthetic methods for the production of 2,3,3a,4,5,7a-Hexahydroindole and its derivatives. Another area of research is the investigation of its potential therapeutic applications in the treatment of various neurological disorders. Furthermore, the elucidation of its mechanism of action and its interaction with various receptors and ion channels will provide valuable insights into its biological activity and potential therapeutic applications.
Conclusion
2,3,3a,4,5,7a-Hexahydroindole is an important intermediate in the synthesis of various organic compounds and has a wide range of biological activities. It has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. The development of new synthetic methods and the elucidation of its mechanism of action will provide valuable insights into its biological activity and potential therapeutic applications.
Méthodes De Synthèse
There are various methods for the synthesis of 2,3,3a,4,5,7a-Hexahydroindole. One of the most commonly used methods is the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with a tryptamine or tryptophan derivative. Another method is the hydrogenation of indole or indoline using a palladium catalyst. The synthesis of 2,3,3a,4,5,7a-Hexahydroindole can also be achieved through the reduction of 2,3,3a,4,5,7a-hexahydro-1H-indole-2-carboxylic acid or its esters using a reducing agent such as lithium aluminum hydride.
Applications De Recherche Scientifique
2,3,3a,4,5,7a-Hexahydroindole has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities such as antimicrobial, anticancer, anti-inflammatory, and analgesic properties. It has also been shown to interact with various receptors in the central nervous system, including serotonin receptors, dopamine receptors, and adrenergic receptors. As a result, it has been investigated as a potential treatment for various neurological disorders such as depression, anxiety, and schizophrenia.
Propriétés
Numéro CAS |
143384-22-9 |
|---|---|
Nom du produit |
2,3,3a,4,5,7a-Hexahydroindole |
Formule moléculaire |
C8H13N |
Poids moléculaire |
123.2 g/mol |
Nom IUPAC |
2,3,3a,4,5,7a-hexahydro-1H-indole |
InChI |
InChI=1S/C8H13N/c1-2-4-8-7(3-1)5-6-9-8/h2,4,7-9H,1,3,5-6H2 |
Clé InChI |
MFOUWLGLIHXCOZ-UHFFFAOYSA-N |
SMILES |
C1CC2CCNC2C=C1 |
SMILES canonique |
C1CC2CCNC2C=C1 |
Synonymes |
1H-Indole,2,3,3a,4,5,7a-hexahydro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



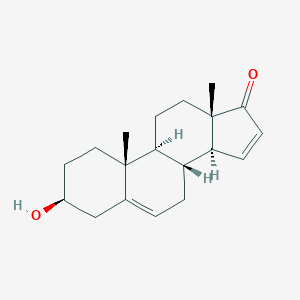
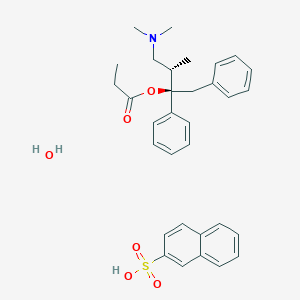
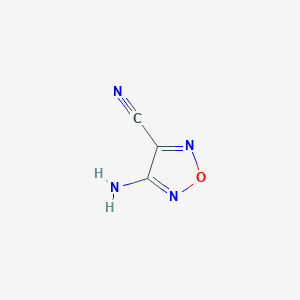
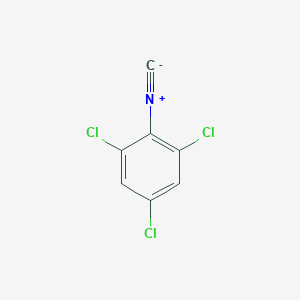
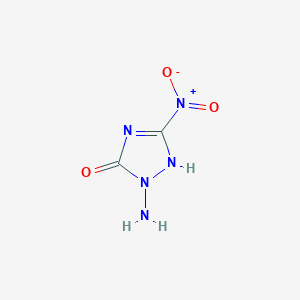
![6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B129104.png)
